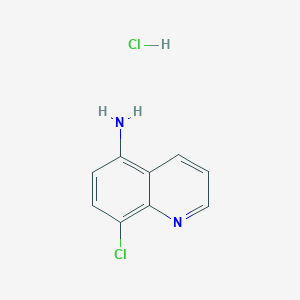

8-Chloroquinolin-5-amine hydrochloride

Description

Significance of the Quinoline (B57606) Scaffold in Synthetic Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in synthetic organic chemistry. researchgate.net Its prevalence stems from its structural and chemical properties that make it a valuable component in the design of complex molecules.

Quinoline derivatives are frequently employed as key intermediates in multi-step synthetic sequences. nih.gov The quinoline ring can be synthesized through a variety of well-established named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, allowing for the introduction of a wide range of substituents. Once formed, the quinoline nucleus can be further functionalized at various positions through electrophilic and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

Importance of Halogen Substitution in Quinoline Chemistry

The introduction of halogen atoms onto the quinoline scaffold is a powerful strategy for modulating the chemical and physical properties of the resulting molecules. Halogenation can influence the electronic distribution within the aromatic system, which in turn affects the reactivity and selectivity of subsequent chemical transformations.

Halogen atoms, being electronegative, exert an inductive electron-withdrawing effect on the quinoline ring. This can deactivate the ring towards electrophilic substitution, but more importantly, it can activate specific positions towards nucleophilic aromatic substitution, a key reaction for introducing further diversity. acs.org The position of the halogen substituent is crucial in directing the outcome of these reactions. For instance, halogens at the 2- and 4-positions of the quinoline ring are particularly susceptible to displacement by nucleophiles.

Halogenated quinolines serve as versatile precursors for the synthesis of a wide array of derivatives. nih.gov The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the construction of complex molecules with tailored functionalities.

Contextualizing 8-Chloroquinolin-5-amine (B112979) Hydrochloride within Quinoline Research

8-Chloroquinolin-5-amine hydrochloride emerges from this chemical landscape as a strategically important building block. It possesses a quinoline core, a chloro substituent on the benzene portion of the ring system, and an amino group, also on the benzene ring. The hydrochloride salt form enhances its stability and handling properties. The presence of both a halogen and an amino group on the same quinoline scaffold provides two distinct points for chemical modification. The amino group can be readily acylated, alkylated, or diazotized, while the chloro group, although less reactive than halogens at the 2- or 4-positions, can still participate in certain nucleophilic substitution and cross-coupling reactions under specific conditions. This dual functionality makes this compound a valuable intermediate for the synthesis of more complex quinoline derivatives with potential applications in various areas of chemical research.

Chemical and Physical Properties of this compound

The utility of this compound as a synthetic intermediate is underpinned by its specific chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

| Property | Value |

| Molecular Formula | C₉H₇ClN₂·HCl |

| Molecular Weight | 215.08 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| CAS Number | 75793-58-7 (for the free base) |

Synthesis and Reactivity

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established synthetic routes for related aminoquinolines. A plausible synthetic strategy would involve the nitration of 8-chloroquinoline (B1195068) to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to the corresponding amine. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

The chloro group at the 8-position is less reactive towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions. However, under forcing conditions or with the use of specific catalysts, it can be displaced by strong nucleophiles. Furthermore, it can serve as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Applications in Chemical Research

The primary application of this compound in chemical research is as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for a stepwise or orthogonal functionalization strategy, providing access to a diverse range of substituted quinoline derivatives.

These derivatives are of interest in several areas of chemical research, including:

Medicinal Chemistry: The quinoline scaffold is a common feature in many biologically active compounds. researchgate.net The ability to introduce various substituents at the 5- and 8-positions of the quinoline ring allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Materials Science: The rigid and aromatic nature of the quinoline core makes it an attractive component for the design of organic materials with specific electronic or photophysical properties. The functional groups on this compound can be used to incorporate the quinoline unit into larger polymeric or supramolecular structures.

Coordination Chemistry: The nitrogen atom of the quinoline ring and the amino group can act as ligands for metal ions. This allows for the synthesis of novel metal complexes with potential applications in catalysis or as imaging agents.

Structural Classification within Chloroquinoline Derivatives

Chloroquinoline derivatives can be systematically classified based on the substitution pattern of the chlorine atom and the amino group on the quinoline ring. The numbering of the quinoline ring system is standard, starting from the nitrogen atom as position 1.

Key Structural Classes include:

4-Aminoquinolines: This is arguably the most famous class, featuring an amino group at the 4-position. A prominent member is 7-chloro-4-aminoquinoline, the core of the antimalarial drug chloroquine. nih.gov The 7-chloro substituent is known to be critical for its antiplasmodial activity. researchgate.net

8-Aminoquinolines: Compounds with an amino group at the 8-position form another significant class. Primaquine, an important antimalarial for eradicating the liver stages of the parasite, is a key example, although it is not a chloro-derivative.

Other Positional Isomers: Chlorine and amino groups can be located at various other positions on the quinoline ring, leading to a wide array of isomers with distinct chemical and physical properties.

This compound falls into a specific subclass characterized by a chlorine atom at the 8-position and an amino group at the 5-position. This particular arrangement of substituents distinguishes it from the more extensively studied 4-amino and 7-chloro derivatives, offering a different steric and electronic profile for investigation.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈Cl₂N₂ |

| Molecular Weight | 215.08 g/mol |

| CAS Number | Not explicitly found for the hydrochloride salt, 75793-58-7 for the free base (8-Chloroquinolin-5-amine) nih.gov |

Research Utility as a Model Halogenated Aminoquinoline

While not as extensively documented in therapeutic applications as some of its isomers, this compound serves as a valuable model compound and synthetic intermediate in chemical research. Its utility stems from the presence of two reactive sites: the amino group and the quinoline ring system, which can be further functionalized.

Key Research Applications:

Intermediate in Organic Synthesis: The primary amino group at the 5-position is a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as diazotization, acylation, and condensation to introduce new functionalities and build more complex molecular scaffolds. Researchers utilize this reactivity to synthesize novel derivatives for screening in various biological assays or for the development of new materials.

Physicochemical Studies: As a well-defined halogenated aminoquinoline, this compound can be used in fundamental studies to understand the impact of the 8-chloro and 5-amino substitution pattern on the physicochemical properties of the quinoline system. This includes investigating its spectroscopic properties, crystal packing, and intermolecular interactions, which provides valuable data for computational modeling and the rational design of new functional molecules.

While specific, detailed research findings on the direct application of this compound as a primary bioactive agent are not abundant in publicly available literature, its role as a versatile chemical intermediate is crucial for the advancement of synthetic and medicinal chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloroquinolin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;/h1-5H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJBSGQFJZPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of properties for 8-Chloroquinolin-5-amine (B112979) hydrochloride, from its three-dimensional geometry to its spectroscopic signatures and reactivity patterns.

Optimization of Molecular Structures

Table 1: Hypothetical Optimized Geometrical Parameters of 8-Chloroquinolin-5-amine hydrochloride (Illustrative) (Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (amine) | 1.40 Å | |

| N-H (amine) | 1.02 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N (amine) | 121.0° | |

| Dihedral Angle | Cl-C8-C4a-C5 | 179.8° |

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting spectroscopic properties, which are essential for the experimental characterization of a compound. Theoretical vibrational spectra (Infrared and Raman) can be calculated, where the frequencies and intensities of the vibrational modes correspond to the stretching, bending, and torsional motions of the atoms. These calculated spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) electronic transitions can be predicted, providing a comprehensive spectroscopic profile of this compound.

Analysis of Global and Local Reactive Properties (e.g., Fukui Functions)

To understand the chemical reactivity of this compound, DFT is used to calculate various descriptors. Fukui functions, for instance, are crucial for identifying the local reactivity sites within the molecule. These functions help in pinpointing which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the most probable sites for chemical reactions, which is invaluable in understanding the molecule's interaction with other chemical species.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals, highlighting the regions of the molecule most involved in electronic transitions and charge transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are prone to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the chlorine atom, while the hydrogen atoms of the amine hydrochloride group would exhibit a positive potential.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules. An MD simulation of this compound, for example in an aqueous solution, would involve calculating the forces between all atoms and solving the equations of motion to track their trajectories. This allows for the investigation of conformational changes, solvation effects, and the stability of the molecule in a more realistic environment. The interactions between the molecule and its surroundings, such as hydrogen bonding with water molecules, can be analyzed in detail through these simulations.

Molecular Modeling and Conformation Studies

Structure-Reactivity Relationships from a Chemical Perspective

Further original research involving quantum chemical calculations and molecular modeling would be required to generate the specific data and analysis requested for these sections.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Building Blocks

The strategic placement of reactive sites—the chloro substituent and the primary amine—on the quinoline (B57606) core renders 8-Chloroquinolin-5-amine (B112979) hydrochloride a highly versatile precursor in organic synthesis. These functional groups serve as handles that can be selectively modified to build a diverse array of more complex molecular architectures.

8-Chloroquinolin-5-amine hydrochloride is a valuable starting material for synthesizing a variety of substituted quinolines. The amino group can undergo a range of chemical transformations, including diazotization followed by substitution, acylation, and alkylation. For instance, similar 5-aminoquinoline (B19350) structures can be reacted with various sulfonyl chlorides to produce sulfonate derivatives. nih.gov This reactivity allows for the introduction of new functional groups at the 5-position.

Simultaneously, the chlorine atom at the 8-position provides another site for modification, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables a stepwise and controlled approach to creating di-substituted quinolines with tailored electronic and steric properties, which are sought after as intermediates in medicinal chemistry and materials science.

The rigid quinoline core of this compound serves as an excellent scaffold for the construction of more elaborate heterocyclic systems. The amino group, in particular, is a key functional group for annulation reactions, where additional rings are fused onto the existing quinoline framework. For example, the amino group can be a component in reactions that form new five- or six-membered heterocyclic rings. The synthesis of pyrazolo[3,4-b]quinoline systems can be achieved from chloroquinoline precursors that are transformed into amino-pyrazoloquinolines. derpharmachemica.com

Furthermore, the 8-aminoquinoline (B160924) moiety is recognized as a powerful directing group in modern C-H functionalization chemistry. nih.gov This strategy allows for the selective introduction of aryl or alkyl groups at positions on the molecule that would be difficult to access through traditional methods. By leveraging the directing-group capabilities of the amino function and the reactive handle of the chloro group, chemists can construct complex, multi-ring systems with high precision, which are valuable in fields ranging from pharmaceuticals to materials.

Development of Novel Synthetic Routes to Functionalized Quinolines

Research efforts are continuously aimed at developing more efficient and versatile synthetic methods to access functionalized quinolines, and starting materials like this compound are central to these endeavors. Novel synthetic routes often focus on leveraging the distinct reactivity of the chloro and amino groups to build molecular libraries. For example, methods like the Suzuki cross-coupling reaction can be used to introduce new aryl substitutions at the 5-position of the 8-hydroxyquinoline (B1678124) core after appropriate protection and functionalization. rroij.com Similar strategies could be applied to the chloro- and amino-substituted quinoline backbone.

The development of chemoselective reactions is a key area of research. This involves finding reaction conditions that allow for the modification of one functional group (e.g., the amino group) while leaving the other (the chloro group) intact, and vice versa. Such selective methodologies are crucial for minimizing the need for protecting groups and reducing the number of steps in a synthetic sequence, leading to more efficient and sustainable chemical processes. The synthesis of 8-substituted quinoline-2-carboxamides, for instance, involves a multi-step process where the core is built up before final functionalization, highlighting the importance of robust synthetic routes. nih.gov

Research in Functional Materials

The quinoline scaffold is a privileged structure in materials science due to its inherent electronic properties, thermal stability, and ability to coordinate with metal ions. scispace.com Derivatives of this compound are being investigated for their potential in creating next-generation functional materials.

Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for applications in telecommunications, optical computing, and frequency conversion. The development of effective NLO materials often relies on creating molecules with a strong "push-pull" electronic system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

The structure of 8-Chloroquinolin-5-amine is inherently suited for this purpose, with the amino group acting as a donor and the chloro group and quinoline nitrogen as withdrawing elements. Computational studies on related molecules, such as 5-chloro-8-hydroxyquinoline, have shown that these compounds exhibit promising NLO behavior. researchgate.net The calculated values of properties like dipole moment, polarizability, and hyperpolarizability indicate their potential for NLO applications. researchgate.net By modifying the 8-Chloroquinolin-5-amine backbone, researchers can further tune these electronic properties to optimize NLO response.

Table 1: Calculated NLO Properties of a Related Quinoline Derivative Computational data for 5-chloro-8-hydroxyquinoline, indicating the NLO potential of the general structural class.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.32 | Debye |

| Mean Polarizability (α) | -0.16 x 10-23 | esu |

| First Hyperpolarizability (β) | 1.13 x 10-30 | esu |

Source: Based on data from computational studies on related quinoline structures. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are a dominant technology in modern displays and lighting. Their efficiency relies on a multi-layer structure where specific organic molecules are responsible for injecting, transporting, and recombining electrical charges to produce light. semanticscholar.orgacs.org Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like Tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used in the electron transport layer (ETL). scispace.comacs.orgresearchgate.net

The key characteristics that make quinoline-based materials ideal for ETLs include:

High Electron Mobility: They efficiently transport electrons from the cathode to the emissive layer. researchgate.net

Good Thermal Stability: They can withstand the heat generated during device operation. acs.org

Excellent Film-Forming Properties: They can be deposited as smooth, uniform thin films, which is crucial for device performance. researchgate.net

Research in this area focuses on synthesizing new quinoline ligands to create metal complexes with improved performance. By introducing substituents onto the quinoline ring, scientists can fine-tune the material's electronic properties, energy levels, and stability. For example, chlorine-substituted zinc quinolate complexes have been synthesized and evaluated in OLED devices. mdpi.com this compound serves as a valuable precursor for such ligands. The chloro group can modify the electron-accepting nature of the ligand, while the amino group provides a convenient point for attaching other functional units to further optimize the final material's properties for enhanced electron transport and device efficiency.

Table 2: Common Quinoline-Based Materials in OLED Research

| Compound/Complex Class | Role in OLED | Key Properties |

|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport, Emitter | High thermal stability, good electron mobility |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Electron Transport, Emitter | High electroluminescence quantum yield |

| Substituted Quinoline Derivatives | Ligands for Metal Complexes | Tunable electronic properties for improved efficiency |

Source: Based on general knowledge from OLED materials research. scispace.comacs.orgresearchgate.netmdpi.com

Studies as Fluorescent Chemosensors for Metal Ions (derived from broader quinoline chemistry research)

The intrinsic fluorescence of the quinoline scaffold has positioned it as a privileged structure in the design of chemosensors for metal ion detection. nih.govnih.gov Quinoline and its derivatives, including those related to 8-Chloroquinolin-5-amine, offer several advantages such as a rigid, coplanar conjugated system, strong intramolecular charge-transfer characteristics, and amenability to structural modification. nih.gov These features allow for the development of highly sensitive and selective fluorescent probes that can signal the presence of specific metal ions through mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govmdpi.com

The fundamental principle behind these sensors is the interaction between the quinoline derivative (the fluorophore) and a metal ion. This binding event alters the photophysical properties of the fluorophore, leading to a measurable change in the fluorescence signal. nih.gov Common sensing mechanisms include chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov In the CHEF mechanism, the binding of a metal ion restricts the intramolecular rotation of the molecule, reducing non-radiative decay pathways and thereby enhancing fluorescence intensity. nih.gov Conversely, in PET-based sensors, the fluorescence is initially quenched and is "turned on" when the metal ion binds to the receptor, inhibiting the PET process. mdpi.com

Research into quinoline-based chemosensors has yielded a diverse array of probes for various environmentally and biologically significant metal ions.

Lead (Pb²⁺): A novel quinoline-based Schiff base has been developed as a reversible fluorescent-colorimetric receptor for the detection of Pb²⁺ ions in a semi-aqueous medium. nih.gov This sensor demonstrated a selective "on-off" response to Pb²⁺, with a fluorescence detection limit of 9.9 x 10⁻⁷ M. nih.gov The sensing mechanism is based on the coordination of the lead ion with the nitrogen and oxygen sites within the Schiff base structure, forming a stable 1:1 stoichiometric complex. nih.gov

Zinc (Zn²⁺): Derivatives of 8-aminoquinoline and 8-hydroxyquinoline are commonly employed as fluorogenic chelators for Zn²⁺ ions. nih.govmdpi.com For instance, a novel fluorescent chemosensor, XYQ, was synthesized and showed a "turn-on" fluorescence response to Zn²⁺ with high sensitivity and selectivity in aqueous media. nih.gov The detection limit for Zn²⁺ was found to be 0.53 μM, which is well below the World Health Organization's standard for drinking water. nih.gov The mechanism is attributed to a CHEF effect upon complexation with the zinc ion. nih.gov Other quinoline-tagged organic probes have also shown selective sensing of Zn²⁺ with detection limits in the parts-per-billion (ppb) range. rsc.org

Iron (Fe³⁺): Several fluorescent sensors for Fe³⁺ have been developed based on quinoline derivatives. nih.govrsc.org One such sensor, TQA, was synthesized and exhibited high selectivity and sensitivity for Fe³⁺, with a detection limit of 0.16841 μM. nih.gov The sensor operates through a fluorescence quenching mechanism upon forming a 1:1 complex with Fe³⁺. nih.gov Another novel sensor demonstrated a detection limit of 8.67 x 10⁻⁵ M for Fe³⁺. rsc.org The robust nature of these sensors allows for the effective recognition of Fe³⁺ even in complex biological systems like cells and zebrafish. nih.govrsc.org

Copper (Cu²⁺): Quinoline-based ligands have been synthesized that act as selective "turn-off" fluorescent chemosensors for Cu²⁺ ions. asianpubs.org These sensors have demonstrated the ability to detect Cu²⁺ in various water samples at the nanomolar scale. asianpubs.org The interaction between the ligand and the copper ion leads to a quenching of the fluorescence signal. asianpubs.org

Other Metal Ions: The versatility of the quinoline scaffold has been harnessed to create sensors for a variety of other metal ions.

Aluminum (Al³⁺): A fluorescent chemosensor based on quinoline was designed for the selective detection of Al³⁺ ions in a dimethylformamide (DMF) solution, exhibiting a strong blue fluorescence quenching with a detection limit of 1.75 x 10⁻⁷ M. ingentaconnect.com

Mercury (Hg²⁺): A thiourea-based sensor incorporating a quinoline moiety functioned as a fluorescence "on-off" sensor for the selective detection of Hg²⁺ ions with a detection limit of 0.44 x 10⁻⁸ M. mdpi.com

Cadmium (Cd²⁺): Quinoline-based Schiff bases have been reported as "turn-on" fluorescence chemosensors for the robust detection of Cd²⁺ in semi-aqueous media. mdpi.com Additionally, 8-hydroxyquinoline-5-sulfonic acid forms a highly fluorescent complex with cadmium. uci.edu

The table below summarizes the performance of several quinoline-derived fluorescent chemosensors for various metal ions, as documented in recent research.

| Quinoline Derivative Type | Target Metal Ion | Response Type | Detection Limit | Solvent/Medium | Reference |

|---|---|---|---|---|---|

| Mono Schiff Base | Pb²⁺ | On-Off (Quenching) | 0.99 µM | Semi-aqueous | nih.gov |

| Sensor XYQ | Zn²⁺ | Turn-On | 0.53 µM | Aqueous | nih.gov |

| Sensor TQA | Fe³⁺ | Quenching | 0.168 µM | DMF/Water | nih.gov |

| Novel Quinoline Derivative | Fe³⁺ | Quenching | 86.7 µM | Not Specified | rsc.org |

| Ligands QL1 and QL2 | Cu²⁺ | Turn-Off | Nanomolar Scale | Water Samples | asianpubs.org |

| Sensor S | Al³⁺ | Quenching | 0.175 µM | DMF/Aqueous | ingentaconnect.com |

| Thiourea-based Sensor | Hg²⁺ | On-Off | 0.0044 µM | Not Specified | mdpi.com |

| Schiff Base | Cd²⁺ | Turn-On | Not Specified | Semi-aqueous | mdpi.com |

These studies collectively underscore the significant potential of the quinoline framework as a versatile platform for developing advanced fluorescent chemosensors. While direct studies on this compound as a fluorescent chemosensor are not prominent in the reviewed literature, the extensive research on structurally related 8-aminoquinoline and other quinoline derivatives provides a strong foundation for its potential application in this field. mdpi.comsciengine.com The electron-withdrawing nature of the chlorine atom at the 8-position could potentially modulate the photophysical properties and metal-binding affinities, making it an interesting candidate for future sensor design.

Purification and Isolation Techniques in Research Scale

Chromatographic Methods

Chromatography is a fundamental technique for the separation and purification of compounds in chemical research. For a basic compound like 8-Chloroquinolin-5-amine (B112979), which can interact strongly with standard silica (B1680970) gel, modifications to standard procedures are often necessary to achieve effective separation.

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. Due to the basic nature of the amine group in 8-Chloroquinolin-5-amine, which can lead to strong adsorption and peak tailing on acidic silica gel, specific conditions are recommended. biotage.com

One common approach is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to the eluent. biotage.comrochester.edu A typical mobile phase might consist of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate (B1210297), with the addition of a small percentage (e.g., 0.1-1%) of triethylamine (B128534) or ammonia. biotage.comsciencemadness.org This helps to ensure that the amine is in its free base form and moves through the column more effectively.

Alternatively, an amine-functionalized silica gel can be used as the stationary phase. biotage.com This specialized silica has a basic surface, which minimizes the strong interactions with the amine compound, often allowing for purification with less polar and non-basic solvent systems like hexane/ethyl acetate. biotage.combiotage.com

A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to first elute non-polar impurities, followed by the desired compound. For polar amines, a solvent system such as methanol (B129727) in dichloromethane (B109758) may be effective, again with the addition of a base to improve separation. rochester.edu

Table 1: Representative Flash Chromatography Conditions for 8-Chloroquinolin-5-amine

| Parameter | Condition 1: Standard Silica | Condition 2: Amine-Functionalized Silica |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Amine-Functionalized Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine | Hexane/Ethyl Acetate |

| Gradient | Step or linear gradient, e.g., 0% to 50% Ethyl Acetate | Step or linear gradient, e.g., 10% to 70% Ethyl Acetate |

| Detection | UV (typically 254 nm) | UV (typically 254 nm) |

This table presents plausible conditions based on general principles for purifying aromatic amines and is intended for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds. For 8-Chloroquinolin-5-amine hydrochloride, reversed-phase HPLC is a suitable method for achieving high purity.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov A gradient elution is commonly employed, starting with a high percentage of an aqueous solvent and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape for the amine, it is often necessary to add a modifier to the mobile phase. Formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is frequently used to protonate the amine, which can improve peak symmetry and resolution. nih.gov

The progress of the purification can be monitored using a UV detector, as the quinoline (B57606) ring system is strongly UV-active. The fractions containing the pure compound are then collected and the solvent is removed, typically by lyophilization if an aqueous mobile phase is used, to yield the purified product.

Table 2: Representative HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 silica gel (e.g., 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | Typically 1 mL/min for analytical scale |

| Detection | UV at a wavelength suitable for the chromophore (e.g., 254 nm) |

This table outlines a representative HPLC method based on common practices for similar compounds and is intended as a guide.

Traditional column chromatography, performed under gravity, can also be used for the purification of 8-Chloroquinolin-5-amine. Similar to flash chromatography, the choice of stationary and mobile phases is crucial for successful separation.

For the purification of aromatic amines, either silica gel or alumina (B75360) can be used as the stationary phase. researchgate.net If silica gel is used, the addition of a base like triethylamine to the eluent is recommended to prevent streaking and irreversible adsorption of the basic amine. sciencemadness.org A common solvent system would be a mixture of ethyl acetate and hexanes. researchgate.net

Basic alumina is another excellent option for the purification of amines, as its basic surface has a lower affinity for basic compounds, leading to better elution profiles without the need for mobile phase modifiers. researchgate.net The polarity of the eluent can be adjusted by varying the ratio of solvents such as hexanes and ethyl acetate to achieve the desired separation.

Table 3: Comparison of Stationary Phases for Column Chromatography of 8-Chloroquinolin-5-amine

| Stationary Phase | Advantages | Disadvantages | Recommended Eluent System |

|---|---|---|---|

| Silica Gel | High resolving power, widely available. | Acidic nature can cause tailing and decomposition of amines. | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |

| Alumina (Basic) | Basic surface is ideal for purifying amines, less tailing. | May have lower resolving power than silica for some compounds. | Hexane/Ethyl Acetate |

This table provides a comparative overview to guide the selection of a stationary phase for column chromatography.

Crystallization and Recrystallization

Crystallization is a powerful purification technique that can yield highly pure solid compounds. For this compound, this method is particularly effective as the hydrochloride salt often has well-defined crystallization properties.

The principle of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the pure compound to crystallize while the impurities remain in the solution. mt.com The selection of an appropriate solvent is critical for successful recrystallization. mt.com An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For quinoline hydrochloride salts, polar solvents such as alcohols (e.g., methanol, ethanol) or solvent mixtures are often effective. google.com A common technique is to dissolve the hydrochloride salt in a minimal amount of a hot solvent in which it is soluble, such as methanol, and then add a less polar co-solvent (an "anti-solvent"), such as acetone (B3395972) or diethyl ether, until the solution becomes turbid. google.com Upon cooling, the pure hydrochloride salt will crystallize out.

The purity of the resulting crystals can be assessed by techniques such as melting point determination and HPLC analysis.

Table 4: Potential Solvent Systems for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

|---|---|

| Methanol/Acetone | The compound is dissolved in hot methanol, and acetone is added as an anti-solvent to induce crystallization upon cooling. google.com |

| Ethanol (B145695)/Diethyl Ether | Similar to the methanol/acetone system, with ethanol as the primary solvent and diethyl ether as the anti-solvent. google.com |

| Isopropanol | A single solvent system where the compound has good solubility at reflux and poor solubility at room temperature. |

| Water | For highly polar hydrochloride salts, water can sometimes be a suitable recrystallization solvent, though drying can be more challenging. |

This table suggests potential solvent systems for recrystallization based on methods used for analogous compounds.

Filtration and Work-up Procedures

Following a chemical synthesis, a series of work-up procedures are necessary to isolate the crude product before final purification. For the synthesis of 8-Chloroquinolin-5-amine, a typical work-up would involve separating the product from the reaction mixture, which may be acidic or basic.

If the reaction is performed in an acidic medium, the mixture is often neutralized or made basic with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the free amine. The solid product can then be collected by filtration. Alternatively, the free base can be extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic extracts are then combined, washed with water or brine to remove inorganic salts, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Finally, the solvent is removed under reduced pressure to yield the crude 8-Chloroquinolin-5-amine.

To convert the free base to the hydrochloride salt, the crude amine is dissolved in a suitable organic solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or with concentrated hydrochloric acid. The precipitated hydrochloride salt is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried.

Table 5: General Work-up and Filtration Procedure

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching/Neutralization | The reaction mixture is carefully added to water or an aqueous base to neutralize any excess acid and precipitate the product. | To stop the reaction and isolate the crude product from the reaction medium. |

| 2. Extraction (if applicable) | The aqueous mixture is extracted with an immiscible organic solvent to transfer the product to the organic phase. | To separate the organic product from aqueous-soluble by-products and reagents. |

| 3. Washing | The organic layer is washed with water and/or brine. | To remove any remaining water-soluble impurities and salts. |

| 4. Drying | The organic layer is treated with an anhydrous drying agent. | To remove residual water from the organic solvent. |

| 5. Filtration and Concentration | The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. | To isolate the crude solid product. |

| 6. Salt Formation | The crude amine is dissolved in a solvent and treated with HCl. | To convert the free base to the more stable and often crystalline hydrochloride salt. |

| 7. Final Filtration and Drying | The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum. | To obtain the final, unpurified solid hydrochloride salt. |

This table outlines a general sequence of steps in a typical work-up and filtration process for the isolation of an amine hydrochloride.

Future Directions in 8 Chloroquinolin 5 Amine Hydrochloride Research

Exploration of Novel and Efficient Synthetic Pathways

The classical syntheses of quinoline (B57606) cores, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, strong acids, and aggressive oxidizing agents. rsc.orgiipseries.orgpharmaguideline.com Future research will prioritize the development of novel synthetic routes for 8-Chloroquinolin-5-amine (B112979) hydrochloride that are more efficient, versatile, and proceed under milder conditions.

Future synthetic strategies will likely focus on:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel to minimize intermediate isolation and purification steps.

Novel Catalytic Systems: Investigating new metal-based or organocatalysts that can facilitate the construction of the substituted quinoline ring with high regioselectivity and functional group tolerance. organic-chemistry.org

Flow Chemistry: Utilizing continuous flow reactors to allow for safer, more scalable, and highly controlled production compared to traditional batch processes.

Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Studies

To fully understand the chemical potential of 8-Chloroquinolin-5-amine hydrochloride, it is essential to create a library of structurally related analogs. By systematically modifying the core structure, researchers can conduct detailed structure-reactivity relationship (SRR) studies. These studies are crucial for correlating specific structural features with changes in chemical reactivity, stability, and other physicochemical properties. researchgate.net

The primary sites for modification on the this compound molecule include the amine group at position 5, the chlorine atom at position 8, and the unoccupied positions on the quinoline ring system.

Table 1: Potential Modifications for Analog Synthesis

| Modification Site | Potential New Functional Groups | Rationale for Modification |

| Position 5 (Amine Group) | Amides, Sulfonamides, Secondary/Tertiary Amines, Ureas, Thioureas | To modulate electronic properties, steric hindrance, and hydrogen bonding capabilities. |

| Position 8 (Chloro Group) | Fluoro, Bromo, Iodo, Cyano, Methoxy | To investigate the influence of different electron-withdrawing and electron-donating groups on the reactivity of the quinoline ring. |

| Other Ring Positions (e.g., 2, 4, 6, 7) | Alkyl, Aryl, Nitro, Hydroxyl | To explore how substituents at various positions impact the overall molecular geometry and electronic distribution of the scaffold. |

The synthesis of these analogs will likely employ established reactions such as acylation, sulfonation, and nucleophilic aromatic substitution, as well as more advanced cross-coupling reactions to introduce diverse aryl and alkyl groups. nih.gov The resulting library of compounds will be invaluable for subsequent mechanistic and computational studies. acs.org

Advanced Mechanistic Investigations of Derivatization Reactions

A fundamental understanding of the reaction mechanisms governing the derivatization of this compound is critical for optimizing reaction conditions and predicting outcomes. Future research must move beyond simple product analysis to detailed mechanistic investigations. nih.govslideshare.net

Key areas for investigation include:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate-limiting steps and derive kinetic models for derivatization reactions, such as N-acylation or electrophilic aromatic substitution.

Isotopic Labeling: Using isotopes like Deuterium (B1214612) (²H) to trace the path of atoms throughout a reaction. For example, deuterium labeling experiments can help elucidate the mechanism of C-H activation or dearomatization reactions on the quinoline ring. nih.gov

Intermediate Trapping and Characterization: Employing spectroscopic techniques (e.g., NMR, mass spectrometry) to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

These experimental approaches, when combined with computational modeling, will provide a comprehensive picture of the electronic and steric factors that control the reactivity of the this compound scaffold.

Development of Sustainable and Green Chemical Processes for Production

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis. researchgate.net Future research on this compound must focus on developing production methods that are not only efficient but also environmentally sustainable. numberanalytics.com This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. rasayanjournal.co.in

Table 2: Green Chemistry Approaches for Sustainable Production

| Green Chemistry Principle | Application to Synthesis of this compound |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-based solvents. tandfonline.comrsc.org |

| Design for Energy Efficiency | Utilizing energy-efficient techniques such as microwave irradiation or conducting reactions at ambient temperature and pressure whenever possible. nih.gov |

| Catalysis | Employing recyclable, heterogeneous catalysts (e.g., solid acids, supported metal catalysts) to simplify product purification and reduce catalyst waste. mdpi.comtandfonline.com |

| Atom Economy | Designing synthetic routes, such as addition and cyclization reactions, that maximize the incorporation of starting material atoms into the final product. numberanalytics.com |

| Waste Prevention | Developing solvent-free reaction conditions and one-pot procedures to reduce the generation of waste streams. rasayanjournal.co.in |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more economical and environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing. researchgate.net

Computational Design and Prediction of New Reactions and Materials Applications

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. researchgate.net The application of in silico methods to this compound can guide experimental work, saving time and resources.

Future computational research will likely focus on:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model potential reaction mechanisms for new synthetic routes. This can help identify the most energetically favorable pathways and predict potential byproducts. dntb.gov.ua

Prediction of Physicochemical Properties: Calculating key properties for novel, yet-to-be-synthesized analogs, such as electronic structure (e.g., HOMO-LUMO energy levels), solubility, and stability. This allows for the pre-selection of candidates with desirable characteristics for specific applications. researchgate.net

Materials Science Applications: Screening analogs for potential use in optoelectronic materials by calculating their theoretical nonlinear optical (NLO) properties or their ability to coordinate with metal ions for the development of novel complexes. researchgate.netconsensus.app

Rational Drug Design: While outside the direct scope of chemical synthesis, computational tools like molecular docking can be used to predict the binding affinity of derivatives to biological targets, guiding the design of analogs with potential pharmacological relevance. mdpi.comchemmethod.com

By leveraging these predictive computational models, researchers can more strategically design experiments, focusing on the most promising synthetic targets and reaction conditions, ultimately accelerating the discovery of new applications for derivatives of this compound.

Q & A

Basic: What are the common synthetic routes for 8-chloroquinolin-5-amine hydrochloride?

The synthesis typically involves sequential halogenation and amination steps. One approach starts with quinoline derivatives, where chlorination is achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux to introduce chlorine at the 5-position. Subsequent amination at the 8-position employs nucleophilic substitution with ammonia or amine sources under controlled conditions . Alternative routes may use nitration followed by selective reduction and chlorination, though positional selectivity requires careful optimization .

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess compound stability and degradation products.

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Basic: How should researchers handle stability and storage of this compound?

Store at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture or oxidizing agents, as decomposition may yield hazardous gases (e.g., CO, NOₓ). Stability under experimental conditions (e.g., high pH or temperature) should be pre-tested via accelerated degradation studies .

Advanced: How can reaction yields be optimized during synthesis?

- Catalyst screening : Transition metals (e.g., Pd/C) may enhance amination efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics.

- Temperature control : Gradual heating (~60–80°C) minimizes side reactions during chlorination .

- Purification : Use column chromatography or recrystallization to isolate high-purity product.

Advanced: How to address contradictory data on decomposition products under thermal stress?

Conflicting reports on decomposition products (e.g., lacks data vs. noting CO/NOₓ) necessitate thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) . Systematically vary temperatures (50–300°C) and atmospheres (O₂/N₂) to identify context-specific degradation pathways .

Advanced: What mechanisms underlie its biological activity in anticancer research?

The compound acts as a CHK1 kinase inhibitor , disrupting DNA damage repair in cancer cells. Its chlorine and amine groups facilitate selective binding to kinase ATP pockets. Validate activity via:

- Enzyme inhibition assays (IC₅₀ determination).

- Apoptosis assays (e.g., Annexin V staining) in cell lines .

Advanced: How do structural analogs differ in biological efficacy?

Compare with:

- 5-Chloroisoquinolin-8-amine : Altered halogen position reduces CHK1 affinity but enhances antimicrobial activity.

- 8-Fluoroquinolin-5-amine : Fluorine’s electronegativity improves metabolic stability but lowers solubility.

Use molecular docking and QSAR models to correlate substituent effects with activity .

Advanced: What are key considerations for designing in vivo studies?

- Formulation : Use biocompatible carriers (e.g., PEGylated nanoparticles) to improve bioavailability.

- Dosing : Conduct pharmacokinetic studies to establish half-life and clearance rates.

- Toxicity screening : Monitor hepatic/renal biomarkers in animal models .

Advanced: How to resolve discrepancies in reported stability data?

- Reproduce experiments under standardized conditions (e.g., ISO guidelines).

- Collaborate with multiple labs to cross-validate findings.

- Publish negative data to clarify boundary conditions (e.g., humidity thresholds) .

Methodological: What safety protocols are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.